molecular formula C12H21NO3 B3273775 tert-Butyl 1-formylcyclohexylcarbamate CAS No. 594872-65-8

tert-Butyl 1-formylcyclohexylcarbamate

Cat. No.: B3273775
CAS No.: 594872-65-8
M. Wt: 227.3 g/mol
InChI Key: ZIKUKJDGNXNBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-formylcyclohexylcarbamate is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is a carbamate ester, which means it contains an ester of carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

tert-Butyl 1-formylcyclohexylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a protective group for amines in peptide synthesis.

    Medicine: Explored for its potential use in drug development as a prodrug or a pharmacologically active compound.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Mode of Action

It is known that the compound belongs to the class of organic compounds known as carbamate esters . These compounds typically act by interacting with their targets and causing changes in their function . The specific interactions and changes caused by tert-Butyl 1-formylcyclohexylcarbamate are subjects of ongoing research.

Biochemical Pathways

As a carbamate ester, it may potentially affect pathways involving enzymes that interact with this class of compounds . More detailed studies are required to elucidate the specific pathways and their downstream effects.

Safety and Hazards

Ensure adequate ventilation. Avoid ingestion and inhalation. Avoid dust formation. Do not get in eyes, on skin, or on clothing. Storage: Keep containers tightly closed in a dry, cool and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 1-formylcyclohexylcarbamate can be synthesized through the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize flow microreactor systems, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-formylcyclohexylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-hydroxycyclohexylcarbamate
  • tert-Butyl 1-methylcyclohexylcarbamate
  • tert-Butyl 1-aminocyclohexylcarbamate

Uniqueness

tert-Butyl 1-formylcyclohexylcarbamate is unique due to its formyl group, which imparts distinct reactivity and chemical properties compared to other carbamate esters. The presence of the formyl group allows for specific reactions such as oxidation and reduction, which are not possible with other similar compounds .

Properties

IUPAC Name

tert-butyl N-(1-formylcyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h9H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKUKJDGNXNBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-formylcyclohexylcarbamate
Reactant of Route 2
tert-Butyl 1-formylcyclohexylcarbamate
Reactant of Route 3
tert-Butyl 1-formylcyclohexylcarbamate
Reactant of Route 4
tert-Butyl 1-formylcyclohexylcarbamate
Reactant of Route 5
tert-Butyl 1-formylcyclohexylcarbamate
Reactant of Route 6
tert-Butyl 1-formylcyclohexylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.